molecular formula C8H13NO B15225871 5-Azaspiro[2.6]nonan-4-one

5-Azaspiro[2.6]nonan-4-one

Cat. No.: B15225871
M. Wt: 139.19 g/mol
InChI Key: PSJBFXAPZNTBHI-UHFFFAOYSA-N
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Description

5-Azaspiro[2.6]nonan-4-one is a bicyclic organic compound characterized by a spirocyclic structure, where two rings share a single atom (the spiro carbon). Its molecular formula is C₇H₁₁NO, with a nitrogen atom (aza) at the 5-position and a ketone group at the 4-position. The [2.6] notation indicates that the spiro system comprises a 2-membered and a 6-membered ring. This unique architecture confers a balance of rigidity and reactivity, making it a valuable intermediate in pharmaceutical synthesis and chemical research.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-azaspiro[2.6]nonan-4-one

InChI

InChI=1S/C8H13NO/c10-7-8(4-5-8)3-1-2-6-9-7/h1-6H2,(H,9,10)

InChI Key

PSJBFXAPZNTBHI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C2(C1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.6]nonan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of appropriate precursors under controlled conditions to form the spirocyclic core. For example, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for 5-Azaspiro[2.6]nonan-4-one are not widely documented, the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.6]nonan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

5-Azaspiro[2.6]nonan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.6]nonan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro frameworks are widely explored for their diverse applications. Below is a detailed comparison of 5-Azaspiro[2.6]nonan-4-one with structurally related analogs, focusing on ring systems, functional groups, and applications:

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Ring Sizes Key Functional Groups Key Properties/Applications References
5-Azaspiro[2.6]nonan-4-one Not Provided C₇H₁₁NO [2.6] Ketone (4-position) Intermediate in drug synthesis
8-Oxa-4-azaspiro[2.6]nonan-5-one 1781605-66-0 C₇H₁₁NO₂ [2.6] Ketone (5-position), Oxa Material science research
Aderbasib (5-Azaspiro[2.5]octane-5-carboxylic acid derivative) 791828-58-5 C₂₁H₂₈N₄O₅ [2.5] Carboxylic acid, ester Antineoplastic (ADAM inhibitor)
5-Azaspiro[3.4]octan-6-one 84565-28-6 C₇H₁₁NO [3.4] Ketone (6-position) Chemical research
7-Azaspiro[3.5]nonan-2-ol hydrochloride 587869-08-7 C₈H₁₆ClNO [3.5] Hydroxyl, hydrochloride Pharmaceutical intermediates

Key Analysis

Ring Size and Strain: 5-Azaspiro[2.6]nonan-4-one ([2.6] system) exhibits lower ring strain compared to smaller systems like [2.4] (e.g., 5-azaspiro[2.4]heptane derivatives) or [2.5] (e.g., Aderbasib). Reduced strain enhances stability, making it suitable for synthetic applications requiring robust intermediates . Larger rings (e.g., [3.5] in 7-azaspiro[3.5]nonan-2-ol hydrochloride) may offer conformational flexibility for binding in biological targets .

Functional Group Influence: The ketone in 5-Azaspiro[2.6]nonan-4-one enables nucleophilic additions or reductions, whereas oxa (oxygen) in 8-Oxa-4-azaspiro[2.6]nonan-5-one alters electronic properties and hydrogen-bonding capacity . Hydroxyl groups (e.g., in 7-azaspiro[3.5]nonan-2-ol hydrochloride) enhance solubility and participation in hydrogen-bonding networks, critical for drug-receptor interactions .

Pharmacological Relevance: Aderbasib’s [2.5] spiro system with a carboxylic acid moiety is integral to its role as an ErbB sheddase inhibitor, highlighting how minor structural changes (e.g., ring size, substituents) drastically alter biological activity . 5-Azaspiro[2.6]nonan-4-one’s ketone group positions it as a precursor for synthesizing amines or heterocycles via reductive amination or cyclization .

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